Ambenonium chloride
Overview
Description
Ambenonium chloride is a chemical compound known for its role as a cholinesterase inhibitor. It is primarily used in the management of myasthenia gravis, a neuromuscular disease that leads to varying degrees of skeletal muscle weakness. The compound works by inhibiting the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at neuromuscular junctions and facilitating muscle contraction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ambenonium chloride involves the reaction of 2-chlorobenzyl chloride with diethylamine to form N,N-diethyl-2-chlorobenzylamine. This intermediate is then reacted with ethyl chloroformate to produce N,N-diethyl-2-chlorobenzylcarbamate. Finally, the carbamate is treated with ethylenediamine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ambenonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and reduced derivatives.
Substitution: Formation of substituted ambenonium derivatives with various functional groups.
Scientific Research Applications
Ambenonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies related to enzyme inhibition and neurotransmitter regulation.
Medicine: this compound is used in the treatment of myasthenia gravis and other neuromuscular disorders. It is also investigated for its potential use in treating other conditions involving cholinergic dysfunction.
Mechanism of Action
Ambenonium chloride exerts its effects by competitively inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine at neuromuscular junctions, thereby enhancing cholinergic transmission and improving muscle strength. The compound binds reversibly to the anionic site of acetylcholinesterase, preventing the binding and hydrolysis of acetylcholine .
Comparison with Similar Compounds
- Pyridostigmine
- Neostigmine
- Edrophonium
- Physostigmine
Properties
CAS No. |
115-79-7 |
---|---|
Molecular Formula |
C28H42Cl3N4O2+ |
Molecular Weight |
573.0 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C28H40Cl2N4O2.ClH/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;/h9-16H,5-8,17-22H2,1-4H3;1H/p+1 |
InChI Key |
VBEROBBFVXRQMQ-UHFFFAOYSA-O |
SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-].[Cl-] |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.[Cl-] |
Appearance |
Solid powder |
melting_point |
197.5 °C |
115-79-7 | |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AI3-22370, Ambenonium dichloride, Ambenonium chloride, Ambestigmin chloride, Oxamizil |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ambenonium chloride is a potent anticholinesterase agent. [, ] It acts by reversibly inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. [, , ] This inhibition leads to an accumulation of acetylcholine at the neuromuscular junction, enhancing cholinergic transmission and improving muscle strength. [, ]
A: this compound has the molecular formula C28H42Cl4N4O2. [] Its molecular weight is 608.5 g/mol. [] While the provided research does not offer detailed spectroscopic data, its structure includes two quaternary ammonium groups linked by an oxamide bridge, contributing to its dicationic nature. []
ANone: The provided research primarily focuses on the pharmacological aspects of this compound and does not delve into details about its material compatibility and stability under various environmental conditions.
A: this compound's primary mode of action is through competitive inhibition of acetylcholinesterase, not through catalytic activity. [, ] It does not act as a catalyst in chemical reactions.
A: While the provided research does not offer specifics on computational studies conducted on this compound, recent studies have explored the synthesis and docking of oxamide analogs, highlighting the potential of this approach in drug discovery. [] The development of QSAR models for this compound or its analogs could provide valuable insights into structure-activity relationships.
A: Although the provided research does not directly address the impact of specific structural modifications on this compound, it does highlight that it possesses greater potency and a longer duration of action compared to neostigmine. [] Further investigations into SAR could guide the development of novel compounds with improved therapeutic profiles.
A: Yes, research suggests that food can impact the serum concentration of ambenonium. [] This highlights the importance of considering mealtimes when optimizing treatment regimens for patients.
ANone: The provided research primarily focuses on the therapeutic applications of this compound and does not provide information on specific resistance mechanisms or cross-resistance patterns.
A: Yes, there have been reported instances of cardiac events, including coronary spastic angina, associated with the use of this compound. [] Clinicians should remain vigilant for any potential cardiac abnormalities in patients receiving treatment.
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